molecular formula C15H14N2O B3838189 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide CAS No. 6958-43-6

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B3838189
CAS No.: 6958-43-6
M. Wt: 238.28 g/mol
InChI Key: NFRNQIUUFKWQQG-LFIBNONCSA-N
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Description

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide is a high-purity synthetic benzohydrazide derivative supplied for research use only. This compound belongs to the acyl hydrazone class of molecules, which are recognized in medicinal chemistry for their diverse biological activities and are frequently investigated as scaffolds for enzyme inhibition . Researchers value this structural motif for its potential to interact with various enzymatic targets. Compounds based on the benzylidene benzohydrazide structure have demonstrated significant research potential as inhibitors of enzymes like monoamine oxidase (MAO) and α-glucosidase . Specifically, related analogs have shown potent, reversible, and competitive inhibition of both MAO-A and MAO-B, which are key targets in neurological disease research . Furthermore, structurally similar molecules have been reported to exhibit substantial anti-glycation activity, which is relevant for the study of diabetic complications . The hydrazone moiety is also a common feature in compounds explored for their antimicrobial and antioxidant properties in preclinical research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12-7-9-14(10-8-12)15(18)17-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRNQIUUFKWQQG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-43-6
Record name NSC64712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations

General Synthesis Strategies for Hydrazide-Hydrazone Formation

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. Their synthesis is a fundamental transformation in organic chemistry, typically involving the reaction of a ketone or aldehyde with hydrazine. wikipedia.org Aroylhydrazones, such as 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, are a specific subset where the core structure is derived from a benzohydrazide (B10538) and an aromatic aldehyde. These compounds are of significant interest due to their diverse chemical properties and applications. bohrium.combiointerfaceresearch.com

The most common and direct method for synthesizing aroylhydrazones is the condensation reaction between an aroylhydrazide (also known as a benzoic acid hydrazide) and an aromatic aldehyde. wikipedia.orgbohrium.com This reaction is a type of imine formation. The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide's -NH₂ group on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, leading to a tetrahedral intermediate known as a hemiaminal or carbinolhydrazine. nih.gov The reaction concludes with the acid-catalyzed elimination of a water molecule to form the stable C=N double bond of the hydrazone. nih.gov This final dehydration step drives the reaction to completion.

The formation of hydrazones can be influenced by various reaction conditions and the presence of catalysts.

Solvents: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Alcohols, particularly methanol and ethanol, are frequently used as solvents for these condensation reactions, often under reflux conditions. nih.govnih.govnih.govchemmethod.com

Catalysis: While the reaction can proceed without a catalyst, its rate is often enhanced by catalysis.

Acid Catalysis: The reaction is typically subject to general acid catalysis. nih.gov A slightly acidic medium (often around pH 4-5) is optimal because it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. nih.gov

Nucleophilic Catalysis: Aromatic amines, such as aniline and its derivatives, are known to be effective nucleophilic catalysts for hydrazone formation. nih.govnih.gov

Lewis Acid Catalysis: Lewis acids like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to effectively catalyze the synthesis of hydrazones from aromatic aldehydes. mdpi.com Other catalysts, such as ferric chloride hexahydrate, have also been employed. organic-chemistry.org

Alternative Methods: To improve efficiency and align with green chemistry principles, alternative synthetic methods have been developed. Microwave irradiation has been used to significantly shorten reaction times and improve yields, sometimes using water as a solvent or even solvent-free conditions. chemmethod.comchemmethod.com Solventless grinding of reactants, another eco-friendly approach, has also been successfully applied. mdpi.comresearchgate.net

The following table summarizes various catalytic approaches and conditions reported for the synthesis of hydrazones.

Catalyst/MethodReactantsSolventConditionsYieldReference
CeCl₃·7H₂O (2 mol%)3,4-dimethoxybenzaldehyde, N,N-dimethylhydrazinetert-ButanolRoom Temp.High (not specified) mdpi.com
Reflux4-hydroxybenzohydrazide, Aromatic aldehydesEthanolReflux, 3-7 hNot specified chemmethod.com
MicrowaveEthyl p-hydroxybenzoate, Hydrazine hydrateNone180 W, 3 min93% chemmethod.com
RefluxMethyl 4-methoxybenzoate, Hydrazine hydrateMethanolReflux, 6 h92% nih.gov
GrindingBenzaldehyde tosylhydrazone, K₂CO₃None40 °C91% mdpi.com

Synthesis of this compound

The synthesis of the title compound is a two-step process that involves the preparation of the precursor, 4-methylbenzohydrazide (B1294431), followed by its condensation with benzaldehyde.

The key precursors for the target molecule are benzaldehyde and 4-methylbenzohydrazide. Benzaldehyde is a commercially available starting material. The synthesis of 4-methylbenzohydrazide typically starts from 4-methylbenzoic acid or its corresponding ester.

A common laboratory-scale synthesis involves a two-step process from 4-methylbenzoic acid:

Esterification: 4-methylbenzoic acid is first converted to its methyl or ethyl ester, for example, methyl 4-methylbenzoate. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid. nih.govnih.gov

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate (H₂N-NH₂·H₂O). nih.gov The hydrazine acts as a nucleophile, displacing the alkoxy group (-OR) of the ester to form the stable 4-methylbenzohydrazide. This reaction is often carried out in an alcohol solvent, such as ethanol. nih.gov

An alternative pathway could involve the conversion of 4-methylbenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with hydrazine.

The final step in the synthesis of this compound is the condensation of 4-methylbenzohydrazide with benzaldehyde. Based on analogous preparations of aroylhydrazones, the reaction is typically performed by mixing equimolar amounts of the two precursors. nih.govresearchgate.net

Optimized Reaction Parameters:

Solvent: Absolute ethanol is a commonly used solvent for this reaction. nih.gov Methanol is also a suitable choice. nih.govresearchgate.net

Temperature: The reaction mixture is usually heated under reflux to ensure completion. nih.gov

Catalyst: A few drops of a catalytic acid, such as glacial acetic acid, are often added to accelerate the reaction, although the reaction can proceed without it.

Reaction Time: Reaction times can vary from a couple of hours to several hours, and completion can be monitored using thin-layer chromatography (TLC). chemmethod.com

Work-up and Purification: Upon cooling the reaction mixture, the product often precipitates out of the solution due to its lower solubility compared to the reactants. The solid product can then be collected by filtration, washed with a cold solvent (like ethanol) to remove any unreacted starting materials, and dried. nih.gov Recrystallization from a suitable solvent, such as ethanol or methanol, can be performed to obtain a high-purity product. researchgate.net

Yields for such condensation reactions are typically high, often exceeding 80-90%, due to the thermodynamic stability of the resulting hydrazone and the formation of water as a byproduct which can be removed to drive the equilibrium forward. nih.govresearchgate.net

Derivatization Strategies of this compound Scaffold

The chemical scaffold of this compound offers several positions for modification to create a library of related derivatives. These derivatization strategies are crucial for systematic studies, such as structure-activity relationship (SAR) analyses in medicinal chemistry.

The primary strategies for derivatization include:

Variation of the Aldehyde Moiety: This is the most straightforward approach, where benzaldehyde is replaced with a wide range of substituted aromatic or heteroaromatic aldehydes. This allows for the introduction of various functional groups (e.g., nitro, hydroxyl, methoxy, halo) onto the phenyl ring originating from the aldehyde. A series of hydrazones has been synthesized from 4-methylbenzohydrazide and differently substituted benzaldehydes, demonstrating the feasibility of this method. researchgate.net

Modification of the Benzohydrazide Moiety: The 4-methylbenzohydrazide core can be altered. One could start with different substituted benzoic acids to introduce functional groups on the other aromatic ring. For instance, using 4-(trifluoromethyl)benzohydrazide or 4-hydroxybenzohydrazide as the starting material would yield different series of hydrazone derivatives. chemmethod.comnih.gov

Substitution on the Hydrazone Linkage: While less common for simple derivatization, the N-H proton of the hydrazone linker (-CO-NH-N=) can potentially be substituted, for example, through alkylation. Furthermore, the C=N double bond can undergo chemical transformations like reduction to form a C-N single bond.

The primary synthetic route to this compound and its derivatives is a condensation reaction between 4-methylbenzohydrazide and a substituted or unsubstituted benzaldehyde. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be performed under various conditions.

A general synthetic scheme involves dissolving 4-methylbenzohydrazide in an alcohol and then adding the desired benzaldehyde. The mixture is often heated under reflux for several hours to drive the reaction to completion. The product precipitates upon cooling and can be purified by recrystallization. Some methods also employ catalytic amounts of acid, such as acetic acid, to facilitate the reaction.

General Synthetic Scheme:

Step 1: Formation of 4-methylbenzohydrazide: This intermediate is typically synthesized by reacting methyl 4-methylbenzoate with hydrazine hydrate in a solvent like ethanol under reflux.

Step 2: Condensation with Benzaldehyde: The synthesized 4-methylbenzohydrazide is then reacted with benzaldehyde (or a substituted benzaldehyde) in ethanol, often with a few drops of glacial acetic acid, and refluxed for a period of 4 to 6 hours. The resulting product, this compound, is then isolated after cooling and recrystallization.

Alternative, more environmentally friendly methods have also been developed, such as solvent-free grinding of the reactants, which can lead to high yields in a shorter amount of time.

Substituent Effects on Benzohydrazide Moiety

The 4-methyl group on the benzohydrazide moiety is an electron-donating group (EDG). This group influences the electronic properties of the entire molecule. The methyl group increases the electron density on the benzoyl ring through a positive inductive effect (+I). This enhanced electron density can affect the reactivity of the hydrazide nitrogen atoms and the carbonyl group.

Substituent Effects on Phenylmethylidene Moiety

The properties of this compound can be significantly tuned by introducing various substituents onto the phenylmethylidene (benzylidene) ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the azomethine group and the adjacent aromatic ring.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or methyl (-CH3) on the phenylmethylidene ring increase the electron density on the azomethine carbon. This can influence the chemical shifts observed in NMR spectroscopy. For example, in a series of related compounds, the presence of an EDG generally leads to an upfield shift (lower ppm) of the azomethine proton and carbon signals.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2) or chloro (-Cl) decrease the electron density of the azomethine group. This deshielding effect typically results in a downfield shift (higher ppm) for the azomethine proton and carbon in NMR spectra jscimedcentral.com. The presence of a strong EWG like a nitro group can also affect the planarity of the molecule. For instance, in (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide, the dihedral angle between the two benzene (B151609) rings is very small, indicating a nearly planar conformation, which is stabilized by intramolecular interactions mdpi.com.

The Hammett substituent constants (σ) are often used to correlate the electronic effects of these substituents with changes in spectroscopic data. Studies have shown that for similar series of compounds, there can be a linear relationship between the chemical shifts of the azomethine group and the Hammett constants of the substituents on the phenylmethylidene ring jscimedcentral.com.

Modifications and Analog Generation

The straightforward synthesis of this compound allows for the facile generation of a wide array of analogs. By varying the substituents on either the benzohydrazide or the phenylmethylidene moiety, new compounds with tailored properties can be created.

One common modification strategy is to introduce different functional groups at various positions on the phenylmethylidene ring. A study on N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides demonstrated the synthesis of a large library of analogs by reacting a parent hydrazide with a diverse set of substituted benzaldehydes. This approach yielded compounds with substituents ranging from simple halogens to more complex groups, with reported yields often exceeding 80% mdpi.com.

Another avenue for modification involves altering the benzohydrazide part of the molecule. While the focus of this article is on the 4-methyl derivative, in a broader context, analogs with different substituents on this ring have been synthesized to investigate structure-activity relationships for various applications.

Below are interactive tables summarizing the synthesis of various analogs of this compound, showcasing the diversity of substituents that can be incorporated and the typical yields obtained.

Table 1: Analogs with Substituents on the Phenylmethylidene Moiety

Substituent on Phenylmethylidene RingYield (%)Reference
4-Methyl88.5 mdpi.com
4-Fluoro98.8 mdpi.com
4-Chloro91.2 mdpi.com
4-Bromo85.7 mdpi.com
3-Nitro- mdpi.com
4-Nitro98.8 mdpi.com
4-Methoxy- researchgate.net

Yields are as reported in the cited literature for analogous series.

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods offer detailed insights into the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For instance, in the related compound N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, the proton NMR (¹H NMR) spectrum in DMSO-d6 shows characteristic signals. The methyl protons (CH3) appear as a singlet at δ 2.40 ppm. Aromatic protons are observed in the range of δ 7.19–7.93 ppm. The azomethine proton (N=CH) gives a singlet at δ 8.42 ppm, and the amide proton (CONH) appears as a singlet at δ 11.90 ppm mdpi.com.

Similarly, for 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, the ¹H NMR spectrum in DMSO-d6 shows the methyl protons at δ 2.42 ppm mdpi.com. The ¹³C NMR spectrum of this analog reveals signals for the methyl carbon at δ 21.8 ppm and the methylene carbon of the benzyl (B1604629) group at δ 52.3 ppm mdpi.com.

Based on these related structures, the expected NMR data for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide would feature distinct signals for the methyl group, the aromatic protons of the tolyl and phenyl rings, the azomethine proton, and the amide proton.

Table 1: Representative ¹H NMR Chemical Shifts for Structurally Similar Compounds

Functional Group N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (δ, ppm) mdpi.com 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide (δ, ppm) mdpi.com
CH₃ 2.40 (s) 2.42 (s)
Aromatic-H 7.19-7.93 (m) 7.50-7.87 (m)
N=CH 8.42 (s) -
CONH 11.90 (s) -

Table 2: Representative ¹³C NMR Chemical Shifts for a Structurally Similar Compound

Functional Group 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide (δ, ppm) mdpi.com
CH₃ 21.8
CH₂ 52.3

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related benzohydrazide (B10538) derivative, (E)-N′-benzylidene-4-methyl-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide, shows characteristic absorption bands at 1766 cm⁻¹ (C=O), 1596 cm⁻¹ (C=N), and other peaks corresponding to various vibrational modes of the molecule nih.gov. For other hydrazone compounds, the C=N stretching vibration is typically observed in the range of 1590-1690 cm⁻¹ researchgate.net. The N-H stretching vibration of the amide group is expected to appear in the region of 3180-3500 cm⁻¹ researchgate.net.

Table 3: Characteristic IR Absorption Bands for Related Hydrazone Structures

Functional Group (E)-N′-benzylidene-4-methyl-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide (cm⁻¹) nih.gov General Hydrazones (cm⁻¹) researchgate.net
C=O (Amide) 1766 -
C=N (Azomethine) 1596 1590-1690
N-H (Amide) - 3180-3500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For hydrazone derivatives, the electronic spectra typically exhibit absorption bands corresponding to π-π* and n-π* transitions. In a study of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, the UV-Vis spectrum revealed a low-intensity peak around 243 nm and high-intensity overlapped peaks with maxima at 315 nm and a shoulder at approximately 296 nm, which were attributed to L–L* transitions (π–π* and n–π*) mdpi.com. Another study on 4-hydroxy-N-[(E)-(2-hydroxyphenyl)-methylidene]benzohydrazide showed a maximum absorption (λmax) at 396 nm when complexed with Mg²⁺ ions sebhau.edu.ly.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For the related compound (E)-N′-benzylidene-4-methyl-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide, HRMS (ESI-TOF) analysis calculated the mass for [M + H]⁺ as 407.1066 and found it to be 407.1070, confirming its molecular formula nih.gov. Another similar structure, 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, showed a molecular ion peak [M]⁺ at m/z 364 in its mass spectrum mdpi.com.

Crystallographic Analysis of this compound and Related Structures

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline compound.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration

For example, the crystal structure of (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide reveals that the molecule exists in the E configuration about the C=N double bond. In this structure, the dihedral angle between the two benzene (B151609) rings is 1.01 (3)°. The molecules in the crystal are linked by N—H⋯O hydrogen bonds nih.gov. Similarly, the crystal structure of N′-(4-methyl-2-nitrophenyl)benzohydrazide shows a centrosymmetric, one-dimensional columnar packing driven by π-π stacking interactions mdpi.com.

The analysis of a nickel(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide showed that the complex crystallized in a distorted square planar geometry with a P21/n space group mdpi.com. These examples demonstrate the utility of single-crystal XRD in unambiguously determining the stereochemistry and supramolecular arrangement of benzohydrazide derivatives.

Table 4: Crystallographic Data for a Related Benzohydrazide Compound

Parameter (E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide nih.gov
Molecular Formula C₁₅H₁₃N₃O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0391 (6)
b (Å) 5.8673 (3)
c (Å) 19.8242 (10)
β (°) 104.093 (2)
V (ų) 1357.65 (12)

Molecular Geometry and Conformation Analysis (Bond Lengths, Bond Angles, Torsion Angles)3.2.3. Crystal Packing Analysis and Intermolecular Interactions3.2.3.1. Hydrogen Bonding Networks3.2.3.2. π-π Stacking Interactions3.2.3.3. Van der Waals Forces and Other Supramolecular Assemblies

To fulfill the user's request, access to a publication containing the single-crystal X-ray diffraction data or the crystallographic information file (CIF) for this compound would be necessary.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the electronic properties of a molecule. These calculations offer a fundamental understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For benzohydrazide (B10538) derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular structure and determine its ground-state energy. scispace.comdoi.org These calculations are fundamental for subsequent analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. The optimized structure provides insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography for similar compounds. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of a compound. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scispace.comnih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule that is more polarizable. nih.govimist.ma For similar benzohydrazide structures, the HOMO-LUMO energy gap can signify the potential for charge transfer within the molecule, which is crucial for its various properties. scispace.com

Table 1: Representative FMO Properties of a Structurally Related Benzohydrazide Derivative

Parameter Value (eV) Implication
EHOMO -9.06 Electron-donating capability
ELUMO -5.59 Electron-accepting capability
Energy Gap (ΔE) 3.47 Chemical stability and reactivity

Data derived from a highly active substituted benzohydrazide derivative. The energy gap specifies the molecular chemical stability. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. imist.manih.gov The MEP map displays different colors to represent regions of varying electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In benzohydrazide derivatives, these regions are typically localized over electronegative atoms like oxygen and nitrogen. nih.govnih.gov

Blue Regions : Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the N-H group. nih.govnih.gov

Green Regions : Denote areas of neutral or zero potential. nih.gov

The MEP surface provides a clear picture of the molecule's charge topography, highlighting the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. scispace.comnih.gov

In Silico Prediction of Molecular Interactions

In silico methods are essential for predicting how a ligand might interact with a biological target, offering a cost-effective way to screen potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. nih.govresearchgate.net This method is widely used to understand the potential biological activity of compounds like benzohydrazide derivatives. nih.govresearchgate.net

In these simulations, the ligand (4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide) is placed into the binding site of a target protein, and its binding affinity is calculated. The results are often expressed as a binding energy or a docking score, where a lower binding energy indicates a more stable and favorable interaction. nih.gov Docking studies on similar benzohydrazide compounds have shown their potential to inhibit enzymes like urease by forming hydrogen bonds and other noncovalent interactions with key amino acid residues in the active site. nih.gov These simulations are crucial for rational drug design and for identifying promising candidates for further experimental validation. doi.orgresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
4-Methyl-N'-[(E)-4-methylbenzylidene]benzenesulfonohydrazide
(E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide
(E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate
Benomyl
N′-benzylidene-4-(tert-butyl)benzohydrazide
(E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide
N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide
4-[(4-Methylbenzyl)oxy]benzohydrazide
4-hydroxybenzohydrazide
2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide
4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide
N'-benzylidene-4-hydroxybenzohydrazide
N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide
(E,E)-N′-{4-[(2-Benzoylhydrazin-1-ylidene)methyl]benzylidene}benzohydrazide
(E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
(Z)-4-methyl-N-(2-((2-oxonaphthalen-1(2H)-ylidene)-methylamino)ethyl)benzenesulfonaide

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies such as optical communication and data storage. Benzohydrazide derivatives, including this compound, are studied for their NLO properties due to their molecular structure, which often features donor-acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, a key factor for high NLO response.

Theoretical predictions of NLO properties are commonly performed using Density Functional Theory (DFT) calculations, often with the B3LYP functional. Key parameters calculated include the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β₀). The first-order hyperpolarizability is a critical measure of a molecule's NLO activity. For a molecule to be NLO active, it must have a non-zero β₀ value.

The enhancement of NLO response in organic materials is generally dependent on high charge transferability and a significant conjugation path within the molecule. researchgate.net Computational studies on analogous benzohydrazide structures reveal important trends. For instance, the calculated first-order hyperpolarizability for (E)-4-fluoro-N′-(3,4,5-trimethoxy benzylidene)benzohydrazide was found to be approximately 23.73 × 10⁻³⁰ esu, which is 64 times greater than that of urea, a standard reference material for NLO studies. researchgate.net This significant value highlights the potential of the benzohydrazide scaffold in designing effective NLO materials. The calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial factor; a smaller energy gap often correlates with higher polarizability and hyperpolarizability, leading to enhanced NLO activity. researchgate.net

Table 1: Theoretical NLO Properties of a Representative Benzohydrazide Derivative

Parameter Description Representative Value
μ (Debye) Dipole Moment Varies with structure
α (esu) Linear Polarizability Varies with structure

| β₀ (esu) | First-Order Hyperpolarizability | ~23.73 × 10⁻³⁰ |

Note: The values presented are for the related compound (E)-4-fluoro-N′-(3,4,5-trimethoxy benzylidene)benzohydrazide for illustrative purposes. researchgate.net

Theoretical Prediction of Drug-Likeness Qualities

In silico methods are integral to modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. These computational predictions evaluate absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics.

The drug-likeness of a molecule is often initially assessed using established guidelines like Lipinski's Rule of Five. mdpi.com This rule outlines physicochemical parameters that are common among orally active drugs. A compound is considered to have good drug-likeness if it meets the following criteria:

Molecular Weight (MW) ≤ 500 g/mol

Logarithm of the octanol/water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational tools, such as the web-based SwissADME server, are frequently used to calculate these properties for novel compounds. mdpi.com For benzohydrazide derivatives, these calculations help predict their potential bioavailability and membrane permeability. For example, a computational study on a complex carbohydrazide (B1668358) derivative showed it adhered to Lipinski's rule, indicating favorable physicochemical properties for oral bioavailability. mdpi.com

Beyond Lipinski's rule, other models developed by Ghose, Veber, Egan, and Muegge are also used for a more comprehensive assessment. mdpi.comdoi.org Another useful tool is the bioavailability radar, which provides a visual representation of a compound's drug-likeness based on six key physicochemical properties: lipophilicity, size, polarity, solubility, saturation, and flexibility. For a compound to be considered drug-like, its plotted area should fall within a specified hexagonal zone. mdpi.comdoi.org These in silico analyses are crucial for prioritizing compounds for further experimental testing in the drug development pipeline.

Table 2: Predicted Physicochemical Properties for Drug-Likeness (Illustrative Example)

Property Guideline (Lipinski's Rule) Predicted Value (for a representative carbohydrazide)
Molecular Weight (MW) ≤ 500 g/mol 427.46 g/mol
LogP (Lipophilicity) ≤ 5 4.49
Hydrogen Bond Donors (HBD) ≤ 5 1
Hydrogen Bond Acceptors (HBA) ≤ 10 6
Topological Polar Surface Area (TPSA) - 90.63 Ų

| Number of Rotatable Bonds | - | 8 |

Note: The values are based on the analysis of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, a related structure, to illustrate the application of these predictive models. mdpi.com

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

The coordination capability of this compound is dictated by its electronic structure and the spatial arrangement of its potential donor atoms. As versatile ligands, hydrazones like this compound are extensively studied for their ability to form stable complexes with a broad range of metal ions. africanjournalofbiomedicalresearch.com

This compound typically acts as a bidentate ligand, coordinating with metal ions through two primary sites: the carbonyl oxygen (C=O) and the azomethine nitrogen (>C=N-). nih.govnih.govmdpi.com The core methylidene–hydrazide fragment [–C(=O)—N—N=C–] is often essentially planar, which facilitates effective chelation. nih.gov

Coordination generally involves the formation of a stable five-membered ring with the metal center. The oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group act as the two donor centers. This bidentate chelation is a common feature among related benzohydrazide (B10538) Schiff base ligands. nih.govmdpi.com In some cases, depending on the reaction conditions and the metal ion, related ligands can coordinate in a tridentate manner, especially if other donor groups are present on the aromatic rings. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

The solution behavior of this compound is characterized by keto-enol tautomerism. The presence of the amide proton allows the ligand to exist in equilibrium between its keto form (–CO–NH–) and enol form (–C(OH)=N–).

Keto-Enol Tautomerism:

Keto form: In the solid state and in many solutions, the ligand predominantly exists in the keto form.

Enol form: Upon coordination with a metal ion, the ligand often undergoes deprotonation of the amide proton and coordinates in its enolate form. This enolization is significant as it enhances the stability of the resulting metal complex. The potential for keto-enol tautomerism is a key factor in the significant biological activity and versatile coordination modes of benzohydrazides. nih.gov

This deprotonation means the ligand can act as a monobasic bidentate ligand, forming neutral complexes with divalent metal ions. The molar conductivity values of similar metal complexes, measured in solvents like DMF, are typically low, indicating their non-electrolytic nature. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are generally synthesized by reacting the ligand with a corresponding metal salt (often chlorides or nitrates) in a suitable solvent like methanol or ethanol. africanjournalofbiomedicalresearch.combiointerfaceresearch.com The mixture is typically heated to ensure the completion of the reaction. africanjournalofbiomedicalresearch.com The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration. biointerfaceresearch.comresearchgate.net

This ligand readily forms stable complexes with a variety of divalent transition metals. Analytical data for complexes of analogous ligands confirm a common metal-to-ligand stoichiometry of 1:2, resulting in general formulas like [M(L)₂]. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com In some instances, solvent molecules (like water) may also coordinate to the metal center, leading to formulas such as [M(L)₂(H₂O)₂]. mdpi.com The formation of these complexes is a hallmark of hydrazone chemistry. researchgate.net

Examples of Synthesized Metal Complexes with Analogous Ligands:

Co(II), Ni(II), Cu(II), Zn(II): Complexes are commonly synthesized and characterized. biointerfaceresearch.com

Fe(II), Mn(II): These metals also form stable octahedral complexes with related benzohydrazide ligands. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net

Pd(II): Can form square planar complexes. researchgate.net

Cd(II), Hg(II): Typically form tetrahedral complexes. researchgate.net

Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Key vibrational bands of the free ligand are compared with those of the metal complexes.

ν(C=O): The strong band corresponding to the carbonyl stretch in the free ligand typically shifts to a lower wavenumber in the complex, indicating coordination through the carbonyl oxygen.

ν(C=N): The azomethine stretching vibration also shifts, usually to a lower frequency, upon complexation, confirming the involvement of the azomethine nitrogen in bonding to the metal ion. nih.gov For example, in related complexes, this band appears in the range of 1620–1617 cm⁻¹. nih.gov

New Bands: The appearance of new, non-ligand bands at lower frequencies can be assigned to ν(M–O) and ν(M–N) vibrations.

Interactive Table: Key IR Spectral Data for a Representative Benzohydrazide Ligand and its Metal Complexes

Filter by compound type to see the shifts in vibrational frequencies upon complexation.

Compound Typeν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-O) (cm⁻¹)ν(M-N) (cm⁻¹)
Free Ligand~3200~1660~1630--
Metal ComplexDisappears/Broadens~1610~1618~480~630

Electronic Absorption (UV-Vis) Spectroscopy and Magnetic Moments: The electronic spectra and magnetic moments of the complexes provide valuable information about their geometry.

The spectra of the complexes typically show bands that can be attributed to π→π* and n→π* transitions within the ligand, which may be shifted upon coordination. nih.gov

The presence of d-d transition bands in the visible region is characteristic of transition metal complexes and helps in determining the coordination geometry. For instance, Co(II) complexes often show bands around 16,395 cm⁻¹ and 14,525 cm⁻¹, which are indicative of an octahedral geometry. nih.gov

Magnetic moment measurements help to distinguish between high-spin and low-spin complexes and provide further support for the proposed geometry (e.g., octahedral, tetrahedral). nih.govafricanjournalofbiomedicalresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are useful for confirming the structure of the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)).

In the ¹H NMR spectrum of the free ligand, the amide proton (–NH–) appears as a characteristic singlet. This signal is absent in the spectra of the metal complexes, confirming deprotonation upon coordination.

The chemical shifts of protons near the coordination sites (azomethine and aromatic protons) are typically shifted downfield in the spectra of the complexes compared to the free ligand. africanjournalofbiomedicalresearch.com

The geometry of the metal complexes is determined by the coordination number of the metal ion and the nature of the ligand. Based on spectroscopic and magnetic data from analogous systems, the following geometries are commonly observed:

Octahedral: This is the most common geometry for complexes of Fe(II), Co(II), Ni(II), Cu(II), and Mn(II), where two tridentate or, more commonly, two bidentate ligands and two solvent molecules coordinate to the metal center. africanjournalofbiomedicalresearch.comnih.govafricanjournalofbiomedicalresearch.comresearchgate.net

Tetrahedral: This geometry is often adopted by Zn(II), Cd(II), and Hg(II) complexes. researchgate.net

Square Planar: Pd(II) complexes with similar ligands have been found to exhibit a square planar geometry. researchgate.net

The specific geometry is confirmed through a combination of the analytical techniques described above, with single-crystal X-ray diffraction providing definitive structural proof when suitable crystals can be obtained. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Models

Exploration of Antimicrobial Mechanisms

The antimicrobial potential of benzohydrazide (B10538) derivatives has been a subject of significant research. These studies aim to understand their efficacy against a range of pathogenic microorganisms and the molecular pathways they disrupt.

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Hydrazone compounds derived from 4-methylbenzohydrazide (B1294431) have demonstrated notable antibacterial properties. The antibacterial efficacy of these compounds is often evaluated using the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a bacterium.

Studies on a series of hydrazone compounds derived from 4-methylbenzohydrazide have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net For instance, certain derivatives have shown moderate MIC values against these strains. researchgate.net The lipophilicity imparted by the benzylidene moiety is thought to be a crucial factor, as it facilitates the penetration of the molecule across the microbial membrane.

While specific MIC values for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide are not extensively detailed in the available literature, the general class of benzohydrazides has been shown to be active. For example, various benzohydrazide derivatives have been assessed against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. umsha.ac.ir The results indicated that these derivatives can possess significant antibacterial activities. umsha.ac.ir

One study highlighted that a series of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives exhibited potent inhibitory activity against S. aureus and E. coli, with some compounds showing MIC values in the low µg/mL range. nih.gov Specifically, some derivatives were more potent against S. aureus than E. coli. nih.gov

Interactive Data Table: Antibacterial Activity of Benzohydrazide Derivatives

Bacterial Strain            Gram Type            Observed Activity of Related Compounds            
Staphylococcus aureusGram-Positive            Moderate to potent activity observed. researchgate.netnih.gov
Streptococcus pneumoniaeGram-Positive            Data on specific benzohydrazides is limited.
Escherichia coliGram-Negative            Moderate to potent activity observed. researchgate.netnih.gov
Pseudomonas aeruginosaGram-Negative            Activity has been noted in broader studies of benzohydrazides. umsha.ac.ir

In Vitro Antifungal Activity

The antifungal properties of hydrazone derivatives have also been investigated, with studies often focusing on clinically relevant yeasts such as Candida albicans. This opportunistic fungal pathogen is a common cause of infections, particularly in immunocompromised individuals.

Hydrazine-based compounds have been shown to exhibit significant antifungal activity against C. albicans. nih.gov Some of these compounds have demonstrated fungicidal (killing) rather than fungistatic (inhibiting growth) activity. nih.gov The mechanism of action is thought to involve the induction of oxidative stress within the fungal cells. nih.gov

Proposed Molecular Mechanisms of Action in Microbial Systems

The antimicrobial activity of benzohydrazide derivatives is believed to stem from several molecular mechanisms. One of the key proposed mechanisms is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and ParE. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Some benzohydrazide derivatives have been identified as potent inhibitors of E. coli ParE. nih.gov

Another proposed mechanism, particularly in fungi, is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS) within the microbial cells, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

The hydrazone linkage (-CO-NH-N=CH-) is a common structural feature in many antimicrobial compounds and is thought to be crucial for their biological activity. This functional group can chelate metal ions that are essential for microbial enzyme function, thereby disrupting metabolic processes.

In Vitro Anticancer Mechanism Studies

In addition to their antimicrobial properties, benzohydrazide derivatives have been explored for their potential as anticancer agents. These investigations focus on their ability to inhibit key enzymes involved in cancer progression and to induce programmed cell death (apoptosis) in cancer cells.

Enzyme Inhibition Pathways

The anticancer effects of this compound and related compounds are often attributed to their ability to inhibit specific enzymes that are overexpressed in tumor cells.

Thymidine (B127349) Phosphorylase: This enzyme is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov Overexpression of thymidine phosphorylase is associated with tumor growth and metastasis. nih.gov A series of 4-hydroxybenzohydrazides, which are structurally similar to the compound of interest, have been shown to be potent inhibitors of thymidine phosphorylase, with some exhibiting IC50 values in the micromolar range. nih.gov

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate the levels of neurotransmitters. Their inhibition is a target for the treatment of neurodegenerative diseases and depression. Interestingly, some N'-benzylidene-benzohydrazides have been identified as potent and selective inhibitors of MAO-B. acs.org The inhibitory activity is influenced by the nature and position of substituents on the aromatic rings. acs.org

β-Secretase (BACE-1): This enzyme is involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. Some hydrazone derivatives have been evaluated for their ability to inhibit BACE-1. nih.gov Certain tosylated acyl hydrazone derivatives have shown inhibitory activity against BACE-1, suggesting that this class of compounds may have therapeutic potential for neurodegenerative disorders. mdpi.com

Interactive Data Table: Enzyme Inhibitory Activity of Related Benzohydrazide Derivatives

Enzyme Target            Biological Role            Observed Inhibition by Related Compounds            
Thymidine Phosphorylase            Angiogenesis, Cancer Progression            Potent inhibition by 4-hydroxybenzohydrazides. nih.gov
Monoamine Oxidase A (MAO-A)            Neurotransmitter Metabolism            Inhibition observed with some derivatives. mdpi.com
Monoamine Oxidase B (MAO-B)            Neurotransmitter Metabolism            Potent and selective inhibition by N'-benzylidene-benzohydrazides. acs.org
β-Secretase (BACE-1)            Amyloid-β Production            Inhibitory activity shown by some hydrazone derivatives. nih.govmdpi.com

Induction of Apoptosis in Cancer Cell Lines

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many anticancer drugs.

While direct studies on this compound are limited, related benzamide (B126) and hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines. For example, a novel imidazo-benzamide derivative was found to induce apoptosis in the human lung adenocarcinoma cell line A549. nih.gov This was evidenced by morphological changes, DNA fragmentation, and increased expression of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Similarly, other studies have shown that hydrazone derivatives can induce apoptosis in A549 cells. nih.gov In the context of prostate cancer, platycodin D has been shown to induce apoptosis in PC3 cells through the generation of reactive oxygen species. jomh.org Although not a benzohydrazide, this highlights a common mechanism by which cytotoxic compounds can trigger cancer cell death. The pro-apoptotic potential of benzohydrazide derivatives suggests that they may act through similar pathways to eliminate cancer cells.

Enzyme Inhibition Profile and Kinetic Studies (excluding clinical applications)

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

There is currently no available scientific literature detailing the in vitro inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While related benzohydrazide derivatives have been investigated as potential MAO inhibitors, specific data, such as IC50 values for this compound, are not present in the reviewed studies.

Inhibition of β-Secretase (BACE-1)

The inhibitory potential of this compound against β-secretase (BACE-1) has not been specifically reported in published research. Studies on analogous compounds suggest that the benzohydrazide scaffold can be a basis for BACE-1 inhibitors; however, without direct experimental evidence, the activity of the title compound cannot be confirmed.

Inhibition of Thymidine Phosphorylase

No dedicated studies on the inhibitory effect of this compound on thymidine phosphorylase were identified in the scientific literature. While other classes of benzohydrazide derivatives have been explored for this enzymatic target, specific data, including IC50 values and the mode of inhibition for this compound, are not available.

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

In the reviewed literature, there is no specific information regarding the in vitro evaluation of this compound as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although the broader class of benzohydrazides has been a subject of interest in cholinesterase inhibition research, the specific activity profile for this compound remains undetermined.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The electronic nature of substituents on the phenyl rings plays a pivotal role in the biological activity of benzohydrazide (B10538) derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's interaction with biological targets.

For anticonvulsant activity, it has been observed that electron-donating groups are generally favorable. thepharmajournal.com Similarly, in the context of anticancer activity against certain cell lines, benzohydrazide derivatives with EDGs at the para-position of the phenyl ring have shown better antiproliferative effects than those with EWGs. nih.gov For instance, a methyl group (an EDG) at the para-position led to stronger antiproliferative activity compared to hydrogen or halogen substituents. nih.gov The order of activity for substituents at the para-position was found to be Me > H > Br > Cl > F. nih.gov

Conversely, for other biological targets, electron-withdrawing groups have been shown to enhance activity. In a series of 1,2,3-triazole-linked benzohydrazides evaluated as α-glucosidase inhibitors, a strong electron-withdrawing nitro (NO₂) group at the para-position of the benzylidene ring significantly improved inhibitory potency. nih.gov This highlights that the optimal electronic properties of substituents are target-dependent. The presence of a 4-NO₂ group led to IC₅₀ values in the range of 0.01 to 8.09 μM, a marked improvement over derivatives with a hydrogen at the same position (IC₅₀ range of 0.02 to 61.70 μM). nih.gov

Halogens, which are electron-withdrawing, have also been shown to influence activity. For example, a compound with a 3-fluoro substituent showed high inhibitory activity against monoamine oxidase-A (MAO-A). mdpi.com In another study on antimicrobial agents, a derivative with a 4-nitrophenyl group and a 2,4-dichlorophenyl moiety demonstrated the highest activity. derpharmachemica.com

The following table summarizes the effect of different electronic substituents on the anticancer activity of some benzohydrazide derivatives against the HeLa cancer cell line.

Compound IDSubstituent on Phenyl Ring A (para-position)IC₅₀ (μM) against HeLa cells
H1H>100
H4Me0.45
H11F56.39
H14Cl47.67
H16Br25.55
Data sourced from a study on benzohydrazide derivatives as EGFR kinase inhibitors. nih.gov

The size and spatial arrangement of substituents, or steric effects, also contribute significantly to the biological activity of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide analogs. The steric hindrance can influence the molecule's ability to fit into the binding site of a target protein.

In the development of Ru(II)-η(6)-p-cymene based anticancer agents from Schiff base ligands, it was noted that tuning steric hindrance by introducing methyl or isopropyl groups could be a viable strategy to derive compounds resistant to deactivation by glutathione. researchgate.net This suggests that controlling the steric bulk around the active pharmacophore can enhance the stability and efficacy of the drug.

The position of substituents on the aromatic rings (ortho, meta, or para) can dramatically alter the biological activity of benzohydrazide derivatives. This is due to changes in the electronic distribution and steric profile of the molecule, which in turn affects its interaction with the target receptor.

For antiproliferative activity, substituents at the para-position of the phenyl ring generally confer greater potency compared to those at the ortho or meta positions. nih.gov The observed order of potency for substituent positions was para > ortho > meta. nih.gov This suggests that the specific geometry and electronic properties afforded by para-substitution are optimal for interaction with the EGFR kinase target.

In a study of MAO-A inhibitors, a compound with a fluorine atom at the meta-position (3-F) of the benzylidene ring exhibited the highest activity, with an IC₅₀ of 1.54 µM, which was more potent than the unsubstituted analog (IC₅₀: 3.35 µM). mdpi.com This indicates that for certain targets, substitution at the meta position may be more favorable.

The table below shows the impact of the position of a methyl substituent on the antiproliferative activity against the HeLa cell line.

Compound IDPosition of Methyl Substituent on Phenyl Ring AIC₅₀ (μM) against HeLa cells
H2ortho3.45
H3meta10.54
H4para0.45
Data sourced from a study on benzohydrazide derivatives as EGFR kinase inhibitors. nih.gov

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For benzohydrazide derivatives, the active pharmacophore is generally considered to be the -CONH-N=CH- moiety. derpharmachemica.com This core structure is believed to be crucial for the compound's biological activities, although the groups attached to it also play a significant role in modulating efficacy. derpharmachemica.com

In the context of anticonvulsant activity, a pharmacophoric model has been proposed which includes specific features required for activity. researchgate.net For antimicrobial activity against E. coli, 3D-QSAR studies have helped to generate common pharmacophore hypotheses. One such model includes features like a hydrogen bond acceptor, a hydrogen bond donor, and aromatic rings, highlighting the key interaction points with the bacterial target.

Computational Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies have been instrumental in understanding the SAR of benzohydrazide derivatives.

Both 2D and 3D-QSAR models have been developed to predict the antimicrobial and anticancer activities of these compounds. nih.gov These models use various descriptors, including electronic, steric, and topological parameters, to quantify the chemical features that influence activity. researchgate.netnih.gov

For example, a QSAR study on the antimicrobial activity of 3/4-bromo benzohydrazides revealed that the activity was best described by the electronic parameter, total energy (Te), and topological parameters such as the valence zero-order molecular connectivity index and the Wiener index. nih.gov Another QSAR analysis on a different series of antimicrobial benzohydrazides identified the importance of the Balaban index (J) and valence first and second-order molecular connectivity indices. researchgate.net

3D-QSAR studies provide a more detailed, three-dimensional picture of the SAR. These models often involve aligning the molecules and analyzing the steric and electrostatic fields around them. derpharmachemica.com The results from these studies can be visualized as contour maps, indicating regions where bulky groups or specific electronic properties (positive or negative charge) would enhance or diminish biological activity. These models are powerful tools for designing new, more potent benzohydrazide derivatives. derpharmachemica.com

Future Research Directions and Academic Significance

Advancements in Synthetic Methodologies for Novel Analogs

The synthesis of 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide and its analogs typically involves the condensation of 4-methylbenzohydrazide (B1294431) with a corresponding substituted benzaldehyde. researchgate.net While this method is well-established, future research is geared towards developing more efficient, sustainable, and diverse synthetic strategies.

Key Advancements and Future Directions:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of hydrazone derivatives. pensoft.netvensel.org Future work will likely focus on optimizing these conditions for a broader range of substrates to rapidly generate extensive libraries of novel analogs.

Green Chemistry Approaches: Researchers are increasingly exploring solvent-free reaction conditions and the use of eco-friendly catalysts, such as fly-ash-H2SO4, to create more sustainable synthetic routes. jscimedcentral.commdpi.com The development of solid-phase synthesis techniques could further enhance the green credentials and efficiency of producing these compounds.

Combinatorial Chemistry: The application of combinatorial chemistry principles will enable the high-throughput synthesis of a vast number of derivatives. This approach, coupled with high-throughput screening, will accelerate the discovery of new analogs with enhanced biological activities.

Catalyst Development: The exploration of novel catalysts, including inorganic and organic catalysts, is an active area of research to improve reaction efficiency and selectivity. derpharmachemica.com Studies have shown that inorganic acids and bases can provide fascinating results in the synthesis of benzohydrazide (B10538) derivatives. derpharmachemica.com

Deeper Mechanistic Insights into Biological Activity

While numerous studies have reported the biological activities of benzohydrazide derivatives, a deeper understanding of their mechanisms of action at the molecular level is crucial for rational drug design.

Areas for Future Investigation:

Enzyme Inhibition Kinetics: Detailed kinetic studies are needed to elucidate the precise mechanism of enzyme inhibition for analogs that show promise as enzyme inhibitors. Understanding whether the inhibition is competitive, non-competitive, or uncompetitive can guide the design of more potent and selective inhibitors.

Molecular Docking and Simulation: Computational tools such as molecular docking and molecular dynamics simulations are invaluable for visualizing the binding interactions between the hydrazone derivatives and their biological targets. derpharmachemica.comnih.govallresearchjournal.com These studies can help to identify key amino acid residues involved in binding and provide a rational basis for structural modifications to improve affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR analysis helps in identifying the physicochemical properties and structural features that are critical for the biological activity of these compounds. nih.gov Future QSAR studies on a larger and more diverse set of analogs will lead to more robust and predictive models to guide the design of new derivatives with improved potency.

Exploration of New Biological Targets and Pathways

The benzohydrazide scaffold has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. derpharmachemica.comnih.govbibliomed.org This versatility suggests that these compounds may interact with multiple biological targets and pathways.

Potential New Avenues of Research:

Anticancer Drug Development: Several benzohydrazide derivatives have shown promising anticancer activity. biointerfaceresearch.com Future research could focus on identifying the specific cellular pathways and molecular targets affected by these compounds in cancer cells. Investigating their potential as inhibitors of kinases, such as c-Met, or their ability to induce apoptosis are promising areas of exploration. nih.gov

Neurodegenerative Diseases: The inhibition of enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE) is a key strategy in the treatment of neurodegenerative diseases. pensoft.netmdpi.com The potential of this compound analogs as inhibitors of these enzymes warrants further investigation.

Infectious Diseases: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. The demonstrated antibacterial and antifungal activities of benzohydrazide derivatives make them attractive candidates for further development. researchgate.netvensel.org Exploring their efficacy against a broader range of pathogens and investigating their mechanisms of antimicrobial action are important future directions.

Applications in Material Science and Catalysis (where applicable to academic research, not commercial)

Beyond their biological applications, the unique structural properties of Schiff bases derived from benzohydrazides open up possibilities for their use in material science and catalysis.

Emerging Research Areas:

Coordination Chemistry and Metal Complexes: The hydrazone moiety can act as a versatile ligand, forming stable complexes with various metal ions. researchgate.net These metal complexes can exhibit interesting photophysical, magnetic, and catalytic properties. Future research could explore the synthesis and characterization of novel metal complexes of this compound and its analogs for applications in areas such as catalysis and sensing.

Corrosion Inhibition: Some Schiff bases have shown potential as corrosion inhibitors for metals. biointerfaceresearch.com The ability of these molecules to form a protective film on the metal surface could be explored further, with studies focusing on the relationship between molecular structure and inhibition efficiency.

Catalysis: Schiff base metal complexes have been investigated as catalysts in various organic transformations. The catalytic potential of complexes derived from this compound in reactions such as oxidation, reduction, and carbon-carbon bond formation could be a fruitful area of academic inquiry. impactfactor.org

Design of Next-Generation Chemical Entities Based on this compound Scaffold

The this compound scaffold serves as an excellent starting point for the rational design of new and improved chemical entities with tailored biological activities.

Strategies for Future Design:

Structure-Based Drug Design: By utilizing the three-dimensional structures of target proteins, researchers can design novel analogs that fit precisely into the active site, leading to enhanced potency and selectivity. researchgate.net This approach has been successfully applied in the design of various enzyme inhibitors.

Fragment-Based Drug Discovery: The (E)-N'-benzylidene group can be considered as a starting fragment for the design of new inhibitors. nih.gov By growing or linking this fragment with other chemical moieties, it is possible to develop novel compounds with improved pharmacological profiles.

Bioisosteric Replacement: The systematic replacement of functional groups with their bioisosteres can lead to analogs with improved pharmacokinetic and pharmacodynamic properties. For example, the introduction of fluorine or trifluoromethyl groups can enhance metabolic stability and cell permeability. mdpi.com

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or multiple modes of action. This strategy is particularly promising for tackling complex diseases like cancer and neurodegenerative disorders.

Interactive Data Table: Biological Activities of Benzohydrazide Derivatives

Compound IDModification on Phenylmethylidene RingBiological ActivityTarget/AssayReference
Analog 1 3,4,5-trimethoxyAntibacterialE. coli, S. aureus, E. faecilis bibliomed.org
Analog 2 4-(dimethylamino)Urease InhibitionIn vitro urease inhibition assay nih.gov
Analog 3 4-nitroAntibacterialS. aureus, E. coli, K. pneumoniae researchgate.net
Analog 4 4-hydroxyAntioxidantDPPH radical scavenging bibliomed.org
Analog 5 UnsubstitutedMAO-A InhibitionIn vitro MAO-A inhibition assay mdpi.com

Q & A

Q. What are the standard synthetic protocols for 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide, and how is purity ensured?

The compound is synthesized via condensation of 4-methylbenzohydrazide with substituted benzaldehydes under controlled conditions. A typical protocol involves refluxing equimolar amounts of 4-methylbenzohydrazide and aldehyde derivatives (e.g., 4-nitrobenzaldehyde) in methanol with catalytic acetic acid for 6–8 hours. Post-synthesis, purity is confirmed through melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, IR). Recrystallization from methanol or methanol-water mixtures yields high-purity crystals suitable for X-ray diffraction studies .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals that the compound crystallizes in orthorhombic systems (e.g., space group Pbca) with intermolecular hydrogen bonds (N–H···O and O–H···O) and π-π stacking interactions between aromatic rings. These interactions contribute to lattice stability and influence physicochemical properties like solubility and thermal stability. SHELX software is commonly employed for structure refinement and analysis .

Q. What preliminary biological activities have been reported for this compound?

Antibacterial screening against Staphylococcus aureus and Escherichia coli shows moderate activity (MIC values: 32–64 µg/mL). Bromine-substituted derivatives exhibit enhanced efficacy due to increased electronegativity and membrane penetration, while nitro and hydroxyl groups show reduced potency. Activity is attributed to disruption of bacterial cell wall synthesis via hydrazone-metal chelation .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety influence bioactivity and electronic properties?

Substituents like bromine (electron-withdrawing) enhance antibacterial activity by increasing electrophilicity of the hydrazone bond, facilitating interaction with bacterial enzymes. Computational studies (DFT) reveal that electron-deficient substituents lower the LUMO energy, enhancing reactivity. Conversely, electron-donating groups (e.g., methoxy) reduce activity due to decreased electrophilicity. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) with bioactivity trends .

Q. What computational methods are used to predict binding mechanisms with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites on enzyme targets like β-secretase or acetylcholinesterase. For example, the hydrazone group forms hydrogen bonds with catalytic residues (e.g., Asp32 in β-secretase), while the methylbenzene ring engages in hydrophobic interactions. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time, with RMSD and free energy calculations (MM-PBSA) validating docking results .

Q. How does solvation affect the compound's spectroscopic properties and reactivity?

Solvent polarity impacts UV-Vis absorption spectra; polar solvents (e.g., DMSO) induce red shifts due to stabilization of excited states. IR spectroscopy in KBr pellets confirms the presence of ν(C=N) (~1656 cm⁻¹) and ν(N–H) (~3216 cm⁻¹). Time-Dependent DFT (TD-DFT) calculations with solvent models (e.g., PCM) align with experimental data, explaining solvatochromic behavior .

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

Hydrazones are prone to enzymatic oxidation and hydrolysis. Microsomal studies (e.g., pig liver microsomes) suggest oxidative metabolites (e.g., hydroxylated derivatives) and hydrolytic cleavage into 4-methylbenzoic acid hydrazide and benzaldehyde. LC-MS/MS identifies metabolites, while kinetic studies (Michaelis-Menten models) quantify metabolic stability .

Methodological Insights

Q. What techniques are recommended for resolving contradictions in crystallographic data?

Discrepancies in hydrogen bonding patterns or unit cell parameters can arise from solvent inclusion (e.g., methanol solvates). High-resolution SC-XRD (synchrotron sources) and Hirshfeld surface analysis resolve ambiguities by mapping intermolecular contacts. SHELXL refinement with restraints for disordered solvent molecules improves model accuracy .

Q. How are electronic properties analyzed to guide drug design?

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts charge transfer interactions. Global reactivity descriptors (electronegativity, chemical hardness) derived from DFT (B3LYP/6-311++G(d,p)) quantify electrophilicity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π*) stabilizing the hydrazone moiety .

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Feasible Synthetic Routes

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4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide
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4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.